

Data Presentation: Key Phases and Invariant Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum;copper

Cat. No.: B14738455

[Get Quote](#)

The Al-Cu phase diagram is characterized by several solid solutions and intermetallic compounds. The primary phases include the aluminum-rich α -solid solution and the copper-rich β -solid solution. A number of intermetallic phases also exist, often denoted by Greek letters such as θ , η , and γ .^[1] The equilibrium phases and their crystal structures are fundamental to understanding the alloy's behavior.

Invariant Reactions in the Al-Cu System

The invariant reactions are critical points in the phase diagram where three phases are in equilibrium. These reactions occur at a specific temperature and composition and are associated with significant microstructural changes. The key invariant reactions in the Al-Cu system are summarized in the table below.

Reaction Type	Temperature (°C)	Reaction Equation	Liquid Comp. (wt% Cu)	α -Phase Comp. (wt% Cu)	θ -Phase Comp. (wt% Cu)
Eutectic	548.2	$L \leftrightarrow \alpha + \theta$	33.2	5.65	52.5
Peritectic	596.5	$L + \eta \leftrightarrow \theta$	-	-	-
Peritectic	624.9	$L + \varepsilon \leftrightarrow \eta$	-	-	-
Eutectoid	569.6	$\beta \leftrightarrow Fcc + \gamma$	-	-	-

Note: Data compiled from various sources, including CompuTherm LLC.[2] Compositions for peritectic and eutectoid reactions involve phases not detailed in this simplified table.

Experimental Protocols for Phase Diagram Determination

The determination of a phase diagram is an experimental process that relies on a variety of thermal and structural analysis techniques. The primary methods used for the Al-Cu system are Differential Thermal Analysis (DTA), X-ray Diffraction (XRD), and Metallography.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a thermoanalytic technique used to identify the temperatures at which phase transformations occur.[3] In DTA, the material under study and an inert reference are subjected to an identical thermal cycle.[3] Any temperature difference between the sample and the reference is recorded, indicating an endothermic or exothermic event, such as melting, solidification, or a solid-state transformation.[3][4]

Methodology:

- **Sample Preparation:** A small, known weight of the Al-Cu alloy is placed in a crucible (e.g., alumina). An inert reference material, such as Al_2O_3 , is placed in an identical crucible.
- **Heating and Cooling Cycle:** The sample and reference are placed in a furnace and heated at a constant, controlled rate (e.g., $1^\circ\text{C}/\text{min}$ to $10^\circ\text{C}/\text{min}$).[1][5] An inert atmosphere (e.g., argon) is maintained to prevent oxidation.
- **Data Acquisition:** Two thermocouples measure the temperatures of the sample and the reference. A third thermocouple measures the differential temperature (ΔT) between them.
- **Analysis:** The ΔT is plotted against the sample temperature. Peaks on the DTA curve correspond to phase transformation temperatures.[6] For example, an endothermic peak on heating indicates melting, while an exothermic peak on cooling indicates solidification. By running experiments on a series of alloys with different compositions, the liquidus, solidus, and solvus lines can be mapped.[3]

X-ray Diffraction (XRD)

X-ray Diffraction is the primary technique for identifying the crystal structure of the different phases present in an alloy at various temperatures.[\[7\]](#)[\[8\]](#) Each crystalline phase produces a unique diffraction pattern, allowing for its identification.

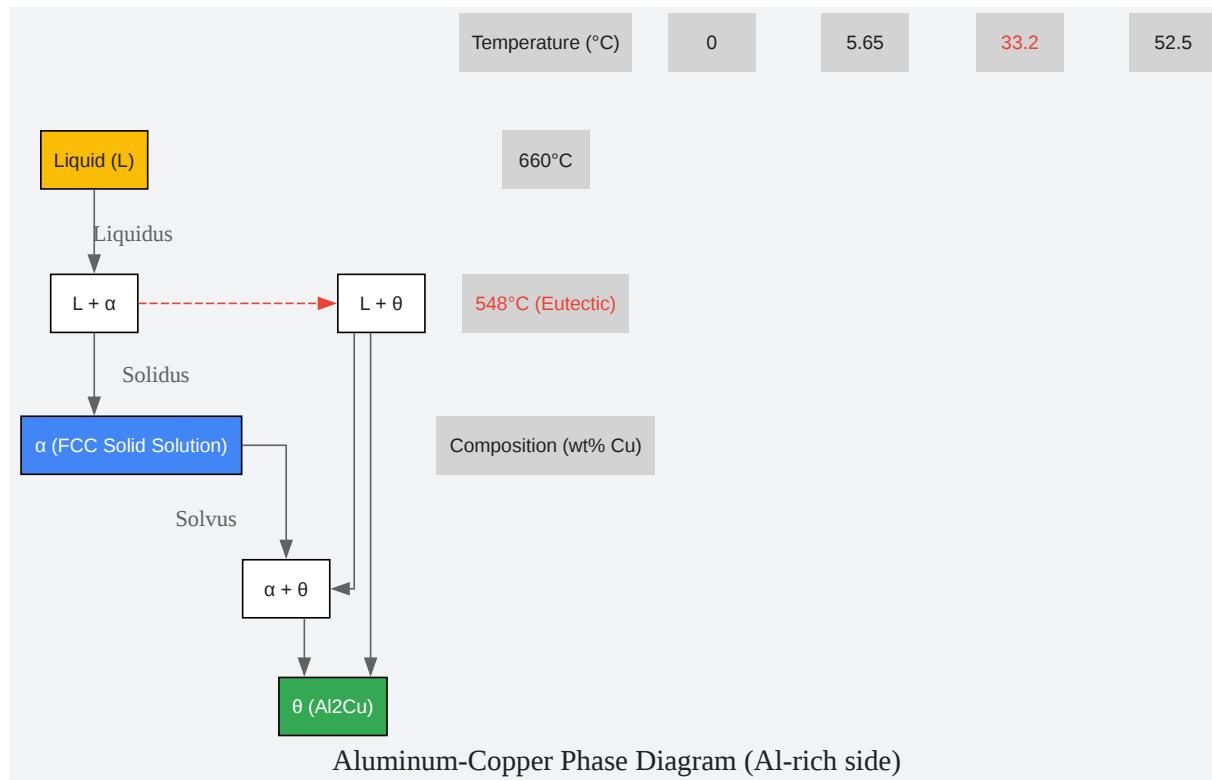
Methodology:

- Sample Preparation: Al-Cu alloys of various compositions are prepared and subjected to prolonged annealing at specific temperatures to achieve equilibrium. The samples are then rapidly quenched to retain the high-temperature phase structure at room temperature.
- Data Collection: The quenched samples are ground into a fine powder or prepared as a flat, polished surface. The sample is then placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- Phase Identification: The resulting diffraction pattern is a plot of intensity versus 2θ . The positions and relative intensities of the diffraction peaks are compared to standard patterns from a database (e.g., the Powder Diffraction File) to identify the phases present in the sample.[\[8\]](#)[\[9\]](#) High-temperature XRD can also be performed to study phase transformations in-situ as the sample is heated.[\[1\]](#)

Metallography

Metallography involves the microscopic examination of the microstructure of a prepared alloy sample.[\[10\]](#)[\[11\]](#) This technique provides visual confirmation of the phases present, their morphology, and their distribution.

Methodology:


- Sample Preparation: A small section of the Al-Cu alloy is cut, mounted in a polymer resin, and then ground and polished to a mirror-like finish.[\[11\]](#) This process must be done carefully to avoid introducing artifacts into the microstructure.[\[11\]](#)
- Etching: The polished surface is chemically etched with a suitable reagent (e.g., a dilute solution of nitric acid or Keller's reagent).[\[12\]](#) The etchant preferentially attacks different

phases at different rates, revealing the grain boundaries and distinguishing the various phases under a microscope.[11]

- Microscopic Examination: The etched sample is examined using an optical or scanning electron microscope (SEM). The different phases can be identified based on their appearance (e.g., color, shape, and reflectivity).[12] Energy-dispersive X-ray spectroscopy (EDS) in an SEM can be used to determine the elemental composition of each phase, further aiding in their identification.[1]

Visualization of the Al-Cu Phase Diagram

The following diagram, generated using Graphviz, illustrates the key features of the aluminum-rich side of the Al-Cu phase diagram, which is of greatest commercial importance.

[Click to download full resolution via product page](#)

Simplified Al-Cu phase diagram focusing on the eutectic reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. d-nb.info [d-nb.info]
- 2. computherm.com [computherm.com]
- 3. Differential thermal analysis - Wikipedia [en.wikipedia.org]
- 4. Differential Thermal Analysis (DTA) | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. userpages.umbc.edu [userpages.umbc.edu]
- 7. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Aluminum metallography - Sample preparation | QATM [qatm.com]
- 11. vacaero.com [vacaero.com]
- 12. Solidification of Al-Cu Alloys [southampton.ac.uk]
- To cite this document: BenchChem. [Data Presentation: Key Phases and Invariant Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14738455#phase-diagram-of-aluminum-copper-binary-system>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com